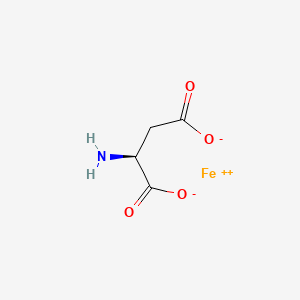

Ferrous aspartate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'aspartate ferreux est un composé chimique formé par la combinaison du fer et de l'acide aspartique. Il est principalement utilisé comme complément de fer pour traiter la carence en fer et l'anémie ferriprive. Le composé fournit une forme biodisponible de fer qui peut être facilement absorbée par l'organisme, ce qui en fait un traitement efficace pour les affections liées à de faibles niveaux de fer .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'aspartate ferreux peut être synthétisé en faisant réagir le sulfate ferreux avec l'acide aspartique dans une solution aqueuse. La réaction se produit généralement dans des conditions de pH contrôlées afin de garantir la formation du produit souhaité. La réaction peut être représentée comme suit :

FeSO4+C4H7NO4→Fe(C4H6NO4)2+H2SO4

Méthodes de production industrielle : Dans les milieux industriels, l'aspartate ferreux est produit en mélangeant du sulfate ferreux et de l'acide aspartique dans de grands réacteurs. Le mélange est ensuite soumis à un chauffage et à une agitation contrôlés afin de garantir une réaction complète. Le produit résultant est filtré, lavé et séché pour obtenir de l'aspartate ferreux pur {_svg_2}.

Types de réactions :

Oxydation : L'aspartate ferreux peut subir une oxydation pour former de l'aspartate ferrique. Cette réaction se produit généralement en présence d'agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Dans des conditions réductrices, l'aspartate ferrique peut être reconverti en aspartate ferreux.

Substitution : L'aspartate ferreux peut participer à des réactions de substitution où le ligand aspartate est remplacé par d'autres ligands.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, oxygène.

Agents réducteurs : Borohydrure de sodium, hydrogène gazeux.

Réactifs de substitution : Divers ligands tels que l'acide éthylènediaminetétraacétique (EDTA).

Principaux produits :

Oxydation : Aspartate ferrique.

Réduction : Aspartate ferreux.

Substitution : Complexes avec différents ligands.

4. Applications de la recherche scientifique

L'aspartate ferreux a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant des complexes de fer.

Biologie : Étudié pour son rôle dans le métabolisme du fer et ses effets sur les processus cellulaires.

Médecine : Utilisé comme complément de fer pour traiter l'anémie ferriprive. Il est également étudié pour son rôle potentiel dans le traitement d'autres affections liées au métabolisme du fer.

Industrie : Employé dans la production d'aliments et de compléments enrichis en fer.

5. Mécanisme d'action

L'aspartate ferreux exerce ses effets en fournissant une forme biodisponible de fer qui peut être facilement absorbée par l'organisme. Une fois absorbé, le fer est utilisé dans la production d'hémoglobine, de myoglobine et de diverses enzymes impliquées dans la respiration cellulaire et la production d'énergie. Le composant aspartate contribue à la stabilisation et à la solubilité du fer, améliorant ainsi son absorption et son utilisation .

Composés similaires :

- Sulfate ferreux

- Fumarate ferreux

- Gluconate ferreux

- Succinate ferreux

- Ascorbate ferreux

Comparaison : L'aspartate ferreux est unique dans sa combinaison avec l'acide aspartique, ce qui améliore sa biodisponibilité et son absorption par rapport à d'autres compléments de fer. Contrairement au sulfate ferreux, qui peut provoquer des effets secondaires gastro-intestinaux, l'aspartate ferreux est généralement mieux toléré. Le fumarate ferreux et le gluconate ferreux sont également des compléments de fer couramment utilisés, mais ils diffèrent par leurs taux d'absorption et leurs profils d'effets secondaires. L'ascorbate ferreux, comme l'aspartate ferreux, offre une biodisponibilité élevée et est bien toléré .

Applications De Recherche Scientifique

Ferrous aspartate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.

Biology: Investigated for its role in iron metabolism and its effects on cellular processes.

Medicine: Used as an iron supplement to treat iron deficiency anemia. It is also being studied for its potential role in treating other conditions related to iron metabolism.

Industry: Employed in the production of iron-fortified foods and supplements.

Mécanisme D'action

Ferrous aspartate exerts its effects by providing a bioavailable form of iron that can be readily absorbed by the body. Once absorbed, the iron is utilized in the production of hemoglobin, myoglobin, and various enzymes involved in cellular respiration and energy production. The aspartate component helps in the stabilization and solubility of the iron, enhancing its absorption and utilization .

Comparaison Avec Des Composés Similaires

- Ferrous sulfate

- Ferrous fumarate

- Ferrous gluconate

- Ferrous succinate

- Ferrous ascorbate

Comparison: Ferrous aspartate is unique in its combination with aspartic acid, which enhances its bioavailability and absorption compared to other iron supplements. Unlike ferrous sulfate, which can cause gastrointestinal side effects, this compound is generally better tolerated. Ferrous fumarate and ferrous gluconate are also commonly used iron supplements, but they differ in their absorption rates and side effect profiles. Ferrous ascorbate, similar to this compound, offers high bioavailability and is well-tolerated .

Propriétés

Numéro CAS |

75802-64-1 |

|---|---|

Formule moléculaire |

C4H5FeNO4 |

Poids moléculaire |

186.93 g/mol |

Nom IUPAC |

(2S)-2-aminobutanedioate;iron(2+) |

InChI |

InChI=1S/C4H7NO4.Fe/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |

Clé InChI |

KKPUODLFBBWJPH-DKWTVANSSA-L |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2] |

SMILES isomérique |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Fe+2] |

SMILES canonique |

C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2] |

| 75802-64-1 | |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1253381.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253383.png)

![8-Methoxy-4-methylbenzo[g]coumarin](/img/structure/B1253389.png)